

Application Note: Quantitative Analysis of Betahistine and its Impurities using LC-MS/MS

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Compound of Interest		
Compound Name:	Betahistine impurity 5-13C,d3	
Cat. No.:	B15557441	Get Quote

Introduction

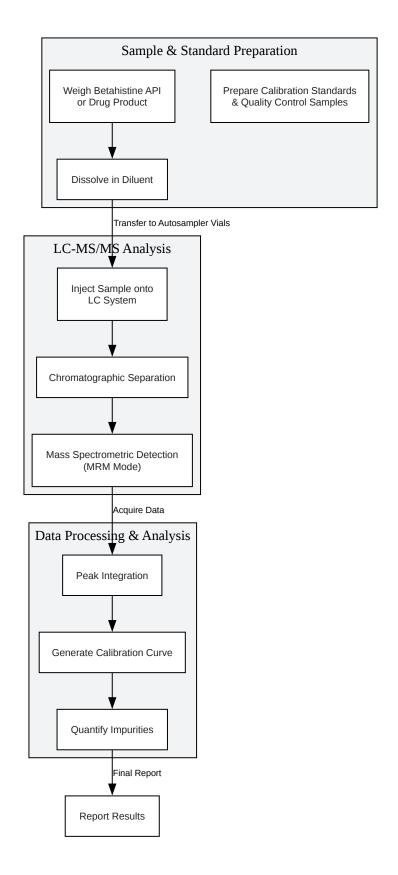
Betahistine is a widely used drug for the treatment of Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss.[1] The manufacturing process and storage of betahistine can lead to the formation of various impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of betahistine and its potential impurities. The method is suitable for quality control and stability testing of betahistine in active pharmaceutical ingredients (API) and finished dosage forms.

One critical impurity is N-nitroso betahistine, a nitrosamine that is a potential carcinogen and requires sensitive detection at very low levels.[2][3] Other process-related impurities and degradants, such as 2-(2-hydroxyethyl)pyridine and 2-pyridylacetic acid (a major metabolite), may also be present and require quantification.[4][5] This LC-MS/MS method provides the necessary selectivity and sensitivity to meet stringent regulatory requirements for impurity profiling.

Experimental Workflow

The overall workflow for the quantitative analysis of betahistine and its impurities involves several key steps from sample preparation to data analysis, as illustrated in the diagram below.





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Caption: Experimental workflow for the quantitative analysis of betahistine impurities.



Experimental Protocols

- 1. Materials and Reagents
- Betahistine Dihydrochloride Reference Standard
- Betahistine-d4 (Internal Standard)
- N-nitroso betahistine Reference Standard
- 2-(2-hydroxyethyl)pyridine Reference Standard
- 2-pyridylacetic acid Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Formic Acid (LC-MS Grade)
- Ammonium Acetate (LC-MS Grade)
- Ultrapure Water
- 2. Standard Solution Preparation
- Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Betahistine-d4 in 100 mL of methanol.
- Analyte Stock Solutions (100 µg/mL): Separately weigh and dissolve 10 mg of betahistine dihydrochloride, N-nitroso betahistine, 2-(2-hydroxyethyl)pyridine, and 2-pyridylacetic acid in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards.



 Calibration Standards: Spike the appropriate amounts of the working standard solutions into a diluent (e.g., 0.1% formic acid in water) to prepare calibration standards at concentrations ranging from 0.05 ng/mL to 100 ng/mL.[2] Add the internal standard to each calibration standard to a final concentration of 10 ng/mL.

3. Sample Preparation

- Betahistine API: Accurately weigh approximately 20 mg of the betahistine API and dissolve it in 100 mL of the diluent to achieve a concentration of 0.2 mg/mL. Add the internal standard to a final concentration of 10 ng/mL.
- Betahistine Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an amount
 of powder equivalent to 20 mg of betahistine to a 100 mL volumetric flask. Add approximately
 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.
 Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for
 analysis after adding the internal standard to a final concentration of 10 ng/mL.

4. LC-MS/MS Method

- Liquid Chromatography:
 - Column: Kinetex 2.6 μm Biphenyl, 100 x 3.0 mm.[2]
 - Mobile Phase A: 0.1% Formic Acid in Water.[2]
 - Mobile Phase B: 0.1% Formic Acid in Methanol.[2]
 - Flow Rate: 0.6 mL/min.[2]
 - Injection Volume: 3 μL.[2]
 - Column Temperature: 45 °C.[2]
 - Gradient Program:



Time (min)	%B
0.0	5
1.0	5
7.0	95
7.5	95
8.5	5

| 12.0 | 5 |

- Mass Spectrometry:
 - o Instrument: Triple Quadrupole Mass Spectrometer
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

Compound	Precursor Ion (m/z) Product Ion (m/z)		
Betahistine	137.1	94.0[6][7]	
Betahistine-d4 (IS)	140.2	94.1[6]	
N-nitroso betahistine	166.1	93.0	
2-(2-hydroxyethyl)pyridine	124.1	93.1	

| 2-pyridylacetic acid | 138.1 | 92.0[8] |

Data Presentation and Results

The quantitative data for betahistine and its impurities from a representative batch are summarized below.



Table 1: Calibration Curve Data

Analyte	Concentration Range (ng/mL)	R ²
Betahistine	0.5 - 100	0.9995
N-nitroso betahistine	0.05 - 50	0.9998[2]
2-(2-hydroxyethyl)pyridine	0.5 - 100	0.9991
2-pyridylacetic acid	0.5 - 100	0.9996

Table 2: Quantitative Analysis of Betahistine Impurities in a Sample Batch

Analyte	Concentration in Sample Amount (% w/w of (ng/mL) Betahistine)	
N-nitroso betahistine	0.15	0.000075%
2-(2-hydroxyethyl)pyridine	25.8	0.0129%
2-pyridylacetic acid	15.2	0.0076%
Total Impurities	-	0.020575%

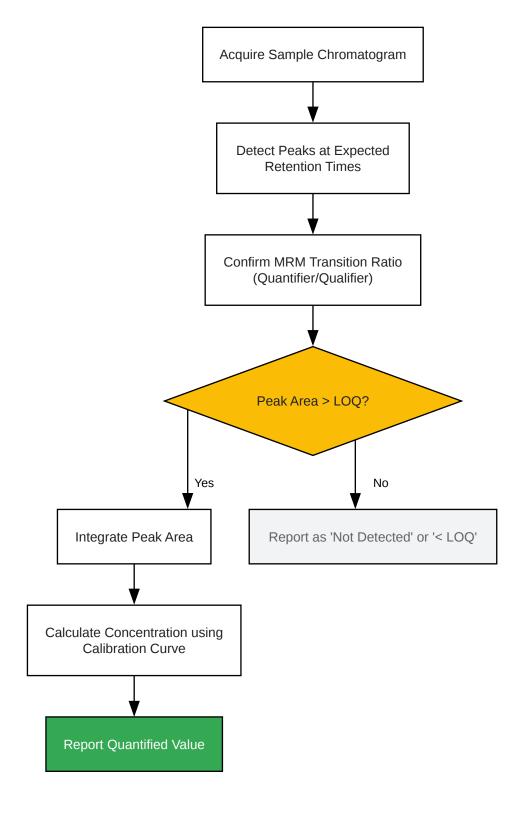
Table 3: Method Validation Summary

Parameter	N-nitroso betahistine	2-(2- hydroxyethyl)pyridi ne	2-pyridylacetic acid
LOD (ng/mL)	0.015	0.15	0.15
LOQ (ng/mL)	0.05[2]	0.5	0.5
Precision (%RSD)	< 10%	< 5%	< 5%
Accuracy (% Recovery)	95-105%	98-102%	97-103%



Impurity Identification and Quantification Logic

The process of identifying and quantifying impurities follows a logical sequence to ensure accurate reporting.





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Caption: Logical flow for impurity identification and quantification.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of betahistine and its related impurities using a highly sensitive and specific LC-MS/MS method. The described methodology is suitable for the routine quality control of betahistine in pharmaceutical manufacturing, ensuring that the levels of potentially harmful impurities are maintained below the required safety limits. The method demonstrates excellent linearity, precision, and accuracy for the quantification of critical impurities such as N-nitroso betahistine.

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